4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-BROMOACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-[(2-FLUOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-[(2-IODOACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H17ClN6O2 |
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Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17ClN6O2/c1-4-20-12(10(7-16-20)17-11(21)5-14)13(22)18-9-6-15-19(3)8(9)2/h6-7H,4-5H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
AKGHYAOQWOUGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCl)C(=O)NC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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